4-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Description
The exact mass of the compound 4-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole is 350.05073267 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-9-8-11(15-21-9)12-5-3-7-18(12)23(19,20)13-6-2-4-10-14(13)17-22-16-10/h2,4,6,8,12H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRQOYBJRIPKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as sulfamethoxazole, target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth.
Mode of Action
Based on its structural similarity to sulfamethoxazole, it can be hypothesized that it might inhibit the bacterial synthesis of folic acid, thereby preventing bacterial growth.
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting this pathway, the compound prevents the bacteria from producing essential components for their growth and replication.
Pharmacokinetics
Similar compounds like sulfamethoxazole are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound could effectively stop the proliferation of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
